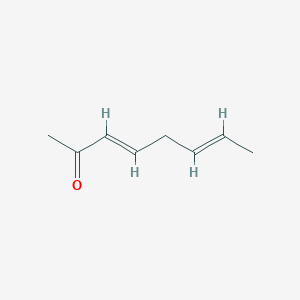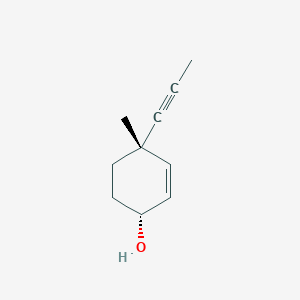
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Wirkmechanismus
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol acts as a reversible inhibitor of MAO-B by binding to the active site of the enzyme. MAO-B catalyzes the oxidation of neurotransmitters such as dopamine, serotonin, and norepinephrine, which leads to their breakdown. Inhibition of MAO-B by (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol leads to an increase in the levels of these neurotransmitters, which has been shown to improve symptoms of various neurological and psychiatric disorders.
Biochemische Und Physiologische Effekte
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which has been linked to improvements in motor function in Parkinson's disease. (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in lab experiments is its potent and selective inhibition of MAO-B. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol is its short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in scientific research. One area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in the treatment of depression and cognitive impairment. Another area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol as a neuroprotective agent in stroke and traumatic brain injury. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol may have potential applications in the treatment of addiction and other psychiatric disorders.
Synthesemethoden
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with propargyl bromide to form 4-prop-1-ynylcyclohexanone. The next step involves the reduction of the triple bond in the presence of palladium on carbon to form 4-propenylcyclohexanone. The final step involves the addition of methylmagnesium bromide to the double bond to form (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been widely used in scientific research due to its potent and selective inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine, a neurotransmitter that is involved in the regulation of movement, emotion, and cognition. Inhibition of MAO-B leads to an increase in dopamine levels, which has been shown to improve symptoms of Parkinson's disease, depression, and cognitive impairment.
Eigenschaften
CAS-Nummer |
139599-54-5 |
|---|---|
Produktname |
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R,4S)-4-methyl-4-prop-1-ynylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7,9,11H,5,8H2,1-2H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
KZMPWSNTKISINH-VHSXEESVSA-N |
Isomerische SMILES |
CC#C[C@]1(CC[C@H](C=C1)O)C |
SMILES |
CC#CC1(CCC(C=C1)O)C |
Kanonische SMILES |
CC#CC1(CCC(C=C1)O)C |
Synonyme |
2-Cyclohexen-1-ol, 4-methyl-4-(1-propynyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
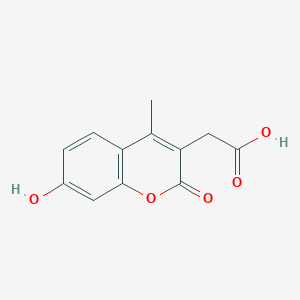
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
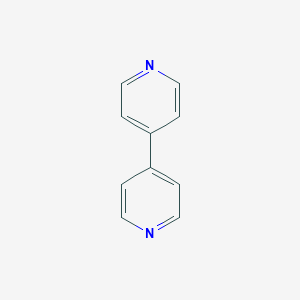

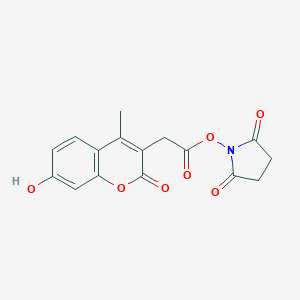


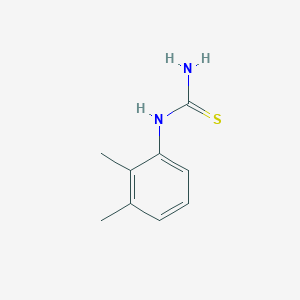
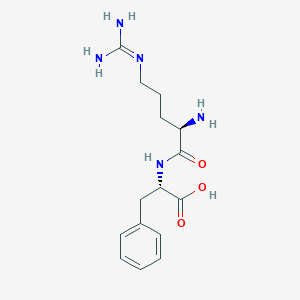

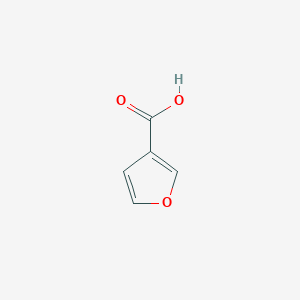
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
